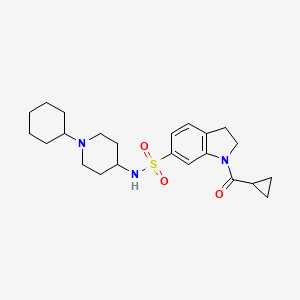
N-(1-Cyclohexylpiperidin-4-yl)-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-Cyclohexylpiperidin-4-yl)-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide is a useful research compound. Its molecular formula is C23H33N3O3S and its molecular weight is 431.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Asymmetric Synthesis
- A class of 1,3-azole derivatives, including structures similar to the specified compound, has been developed for use in metal-mediated catalytic asymmetric synthesis. These ligands are particularly effective in promoting alkylzinc additions to aliphatic aldehydes with high enantiomeric excess, showcasing their utility in the synthesis of chiral molecules (Wipf & Wang, 2002).
Synthesis of Polyhydroquinoline Derivatives
- Novel N-sulfonated Brönsted acidic catalysts have been introduced for the efficient promotion of the one-pot synthesis of hexahydroquinolines via Hantzsch condensation under solvent-free conditions. This research highlights the compound's role in facilitating organic reactions, leading to products with excellent yields in short reaction times (Goli-Jolodar, Shirini, & Seddighi, 2016).
Construction of Indane Derivatives
- Research involving the use of donor-acceptor cyclopropanes and N-benzylic sulfonamides, including those structurally related to the compound of interest, has led to the development of methods for constructing highly functionalized indane derivatives. This process is facilitated by AlCl3-promoted formal [2 + 3]-cycloaddition, providing a pathway to synthesize complex molecular frameworks with high yield and speed (Zhu et al., 2014).
Sulfonamide-Based Protease Inhibitors
- Sulfonamide derivatives, including those related to the specified compound, have been extensively studied for their protease inhibitory properties. These compounds are of interest for their potential anticancer, anti-inflammatory, and antiviral activities. Specifically, metalloprotease inhibitors from this class have shown promising antitumor properties and are being evaluated for clinical applications. The dual inhibition of matrix metalloproteases and tumor necrosis factor-α converting enzyme by these derivatives presents a novel approach for designing drugs targeting cancer and inflammatory diseases (Supuran, Casini, & Scozzafava, 2003).
properties
IUPAC Name |
N-(1-cyclohexylpiperidin-4-yl)-1-(cyclopropanecarbonyl)-2,3-dihydroindole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3S/c27-23(18-6-7-18)26-15-10-17-8-9-21(16-22(17)26)30(28,29)24-19-11-13-25(14-12-19)20-4-2-1-3-5-20/h8-9,16,18-20,24H,1-7,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYIACHPQXKVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(CC2)NS(=O)(=O)C3=CC4=C(CCN4C(=O)C5CC5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-9-(3-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966728.png)
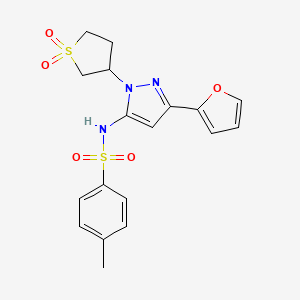
![8-(3-((2,5-dimethoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966732.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2966736.png)
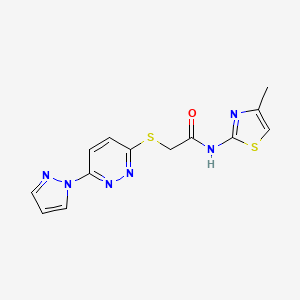
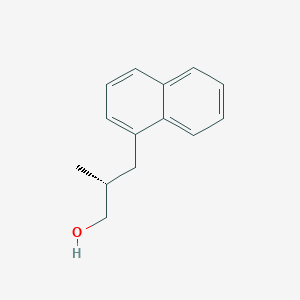
![N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2966740.png)
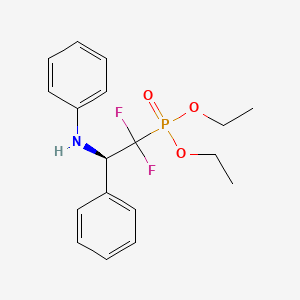
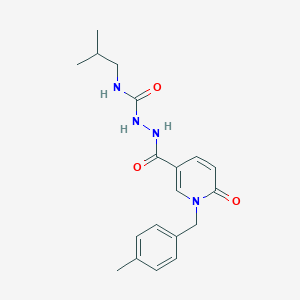

![4-cyclohexyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]aniline](/img/structure/B2966746.png)
![2-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2966747.png)
![2,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2966748.png)